molecular formula C₂₈H₃₁N₃O₈S B1150415 Firsocostat (S enantiomer)

Firsocostat (S enantiomer)

Cat. No.: B1150415
M. Wt: 569.63
InChI Key: ZZWWXIBKLBMSCS-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ND-630 S enantiomer, also known as Firsocostat S enantiomer, is a less active form of Firsocostat. Firsocostat is an inhibitor of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis. This compound has shown potential in improving metabolic syndrome endpoints, decreasing liver steatosis, reducing the expression of inflammatory markers, and improving fibrosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The final step involves the resolution of the enantiomers to obtain the S enantiomer .

Industrial Production Methods: Industrial production of ND-630 S enantiomer involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific catalysts and solvents to facilitate the reactions. The final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: ND-630 S enantiomer undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

ND-630 S enantiomer has several scientific research applications, including:

Mechanism of Action

ND-630 S enantiomer exerts its effects by inhibiting acetyl-CoA carboxylase, an enzyme that plays a crucial role in fatty acid synthesis. The inhibition of this enzyme leads to a decrease in fatty acid production, which in turn reduces liver steatosis and improves metabolic parameters. The compound targets the biotin carboxylase domain of acetyl-CoA carboxylase, preventing the enzyme from catalyzing the carboxylation of acetyl-CoA .

Comparison with Similar Compounds

Uniqueness: ND-630 S enantiomer is unique due to its specific enantiomeric form, which exhibits lower activity compared to its R enantiomer. This allows researchers to study the differential effects of enantiomers on enzyme inhibition and metabolic pathways .

Properties

Molecular Formula

C₂₈H₃₁N₃O₈S

Molecular Weight

569.63

IUPAC Name

2-[1-[(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid

InChI

InChI=1S/C28H31N3O8S/c1-16-21-24(32)31(28(2,3)26(33)34)27(35)30(25(21)40-22(16)23-29-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H,33,34)/t20-/m1/s1

InChI Key

ZZWWXIBKLBMSCS-HXUWFJFHSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Firsocostat (S enantiomer)

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